3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical
Overview
Description
3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical, also known as 3-(2-Bromoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, is a highly reactive spin-label compound. It is widely used in various scientific research fields due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The use of advanced equipment and techniques helps in achieving high yields and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical has a wide range of applications in scientific research:
Chemistry: Used as a spin-label in electron paramagnetic resonance (EPR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in the labeling of biomolecules to investigate their interactions and conformations.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical involves its ability to interact with molecular targets through its unpaired electron. This interaction can lead to the formation of stable complexes or the initiation of specific chemical reactions. The molecular targets and pathways involved depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- 3-(2-Chloroacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- 3-(2-Iodoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Uniqueness
Compared to similar compounds, 3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical is unique due to its specific reactivity and stability. The presence of the bromine atom enhances its reactivity in substitution reactions, making it a valuable tool in various research applications .
Properties
InChI |
InChI=1S/C12H21BrN3O3/c1-11(2)5-8(12(3,4)16(11)19)15-10(18)7-14-9(17)6-13/h8H,5-7H2,1-4H3,(H,14,17)(H,15,18) | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOQWAAKZGWIFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)NC(=O)CNC(=O)CBr)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.